molecular formula C12H11NO4 B2911229 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid CAS No. 4443-37-2

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

Cat. No. B2911229
CAS RN: 4443-37-2
M. Wt: 233.223
InChI Key: XGMBQBFMNKULBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is an aldehyde organic compound, which can be used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains an isoindole group, which is a type of heterocycle. This group is attached to a butanoic acid group .

Mechanism of Action

Target of Action

The primary targets of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid are currently unknown . This compound belongs to the class of organic compounds known as phthalimides , which are imide derivatives of phthalic anhydrides

Mode of Action

As a phthalimide derivative , it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its targets and mode of action . Once these are identified, it will be possible to describe the specific molecular and cellular effects.

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7(6-10(14)15)13-11(16)8-4-2-3-5-9(8)12(13)17/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMBQBFMNKULBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

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